molecular formula C14H21NO3 B6630734 4-hydroxy-N-(1-methoxy-3-methylbutan-2-yl)-3-methylbenzamide

4-hydroxy-N-(1-methoxy-3-methylbutan-2-yl)-3-methylbenzamide

Cat. No. B6630734
M. Wt: 251.32 g/mol
InChI Key: HUHGXMZIGXTROP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-N-(1-methoxy-3-methylbutan-2-yl)-3-methylbenzamide, also known as HM-3, is a synthetic compound that has been studied for its potential use as a research tool in the field of biochemistry and pharmacology. This compound has shown promising results in various scientific studies, and its unique structure has made it a valuable tool for researchers in the field.

Mechanism of Action

4-hydroxy-N-(1-methoxy-3-methylbutan-2-yl)-3-methylbenzamide is known to interact with ion channels and G protein-coupled receptors, which are important targets for drug development. It has been shown to modulate the activity of these targets in a dose-dependent manner, suggesting a specific mechanism of action. However, the precise details of this mechanism are still under investigation.
Biochemical and Physiological Effects:
4-hydroxy-N-(1-methoxy-3-methylbutan-2-yl)-3-methylbenzamide has been found to have a number of biochemical and physiological effects, including the modulation of ion channel and G protein-coupled receptor activity. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-hydroxy-N-(1-methoxy-3-methylbutan-2-yl)-3-methylbenzamide is its unique structure, which makes it a valuable tool for researchers in the field of biochemistry and pharmacology. However, the synthesis of 4-hydroxy-N-(1-methoxy-3-methylbutan-2-yl)-3-methylbenzamide is a complex process that requires specialized equipment and expertise in organic chemistry. Additionally, the precise mechanism of action of 4-hydroxy-N-(1-methoxy-3-methylbutan-2-yl)-3-methylbenzamide is still under investigation, which limits its use in certain types of experiments.

Future Directions

There are several future directions for research on 4-hydroxy-N-(1-methoxy-3-methylbutan-2-yl)-3-methylbenzamide, including the investigation of its potential as a drug candidate for the treatment of pain and inflammation. Additionally, further studies are needed to elucidate the precise mechanism of action of 4-hydroxy-N-(1-methoxy-3-methylbutan-2-yl)-3-methylbenzamide and its effects on ion channels and G protein-coupled receptors. Finally, the development of new synthetic methods for the production of 4-hydroxy-N-(1-methoxy-3-methylbutan-2-yl)-3-methylbenzamide could lead to more efficient and cost-effective production of this valuable research tool.
In conclusion, 4-hydroxy-N-(1-methoxy-3-methylbutan-2-yl)-3-methylbenzamide is a synthetic compound that has shown promising results in various scientific studies as a research tool in the field of biochemistry and pharmacology. Its unique structure and potential as a drug candidate make it a valuable tool for researchers in the field, and further studies are needed to fully understand its mechanisms of action and potential applications.

Synthesis Methods

The synthesis of 4-hydroxy-N-(1-methoxy-3-methylbutan-2-yl)-3-methylbenzamide involves several steps, starting with the reaction of 4-hydroxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-methoxy-3-methylbutan-2-amine to yield the final product, 4-hydroxy-N-(1-methoxy-3-methylbutan-2-yl)-3-methylbenzamide. The synthesis of 4-hydroxy-N-(1-methoxy-3-methylbutan-2-yl)-3-methylbenzamide is a complex process that requires specialized equipment and expertise in organic chemistry.

Scientific Research Applications

4-hydroxy-N-(1-methoxy-3-methylbutan-2-yl)-3-methylbenzamide has been used in various scientific studies as a research tool to investigate the mechanisms of action of various biological processes. It has been found to be particularly useful in the study of ion channels, which are important targets for drug development. 4-hydroxy-N-(1-methoxy-3-methylbutan-2-yl)-3-methylbenzamide has also been used in the study of G protein-coupled receptors, which play a crucial role in many physiological processes.

properties

IUPAC Name

4-hydroxy-N-(1-methoxy-3-methylbutan-2-yl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-9(2)12(8-18-4)15-14(17)11-5-6-13(16)10(3)7-11/h5-7,9,12,16H,8H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHGXMZIGXTROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC(COC)C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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